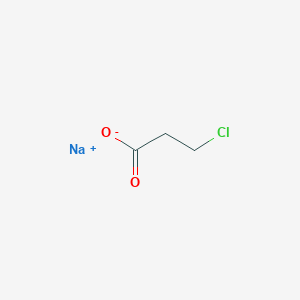
3-Chloropropionic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropropionic acid sodium salt is a chemical compound that is widely used in scientific research. It is an organic compound that is produced through the synthesis of 3-chloropropionic acid and sodium hydroxide. This compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 3-Chloropropionic acid sodium salt involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the conversion of succinate to fumarate in the Krebs cycle. Inhibition of this enzyme leads to a decrease in the production of ATP, which can have a variety of effects on cellular metabolism.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Chloropropionic acid sodium salt are related to its ability to inhibit succinate dehydrogenase. This inhibition can lead to a decrease in the production of ATP, which can affect a variety of cellular processes. In addition, 3-Chloropropionic acid sodium salt has been shown to induce oxidative stress and apoptosis in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Chloropropionic acid sodium salt in lab experiments is its ability to selectively inhibit succinate dehydrogenase. This property allows researchers to study the effects of decreased ATP production on cellular metabolism. However, the use of 3-Chloropropionic acid sodium salt is limited by its potential toxicity and the need for careful temperature control during synthesis.
Direcciones Futuras
There are several future directions for research involving 3-Chloropropionic acid sodium salt. One area of research is the development of new inhibitors of succinate dehydrogenase that are more selective and less toxic than 3-Chloropropionic acid sodium salt. Another area of research is the study of the effects of 3-Chloropropionic acid sodium salt on cellular metabolism in different cell types and under different conditions. Finally, the use of 3-Chloropropionic acid sodium salt in animal models of disease could provide valuable insights into the role of succinate dehydrogenase in disease pathogenesis.
Métodos De Síntesis
The synthesis of 3-Chloropropionic acid sodium salt involves the reaction of 3-chloropropionic acid with sodium hydroxide. The reaction produces 3-Chloropropionic acid sodium salt and water. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.
Aplicaciones Científicas De Investigación
3-Chloropropionic acid sodium salt is widely used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the Krebs cycle. This inhibition can lead to a decrease in the production of ATP, the energy currency of the cell. This property makes 3-Chloropropionic acid sodium salt an important tool in metabolic research.
Propiedades
Número CAS |
16987-03-4 |
|---|---|
Nombre del producto |
3-Chloropropionic acid sodium salt |
Fórmula molecular |
C3H4ClNaO2 |
Peso molecular |
130.5 g/mol |
Nombre IUPAC |
sodium;3-chloropropanoate |
InChI |
InChI=1S/C3H5ClO2.Na/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1 |
Clave InChI |
LIOTZBNOJXQXIL-UHFFFAOYSA-M |
SMILES isomérico |
C(CCl)C(=O)[O-].[Na+] |
SMILES |
C(CCl)C(=O)[O-].[Na+] |
SMILES canónico |
C(CCl)C(=O)[O-].[Na+] |
Sinónimos |
3-Chloropropionic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



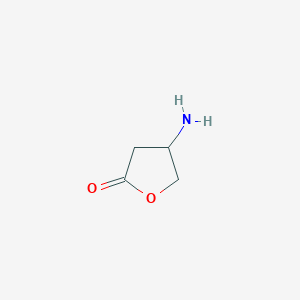
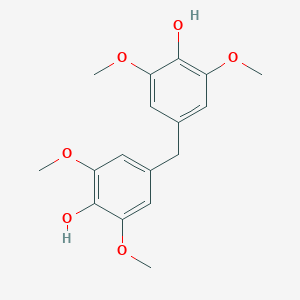
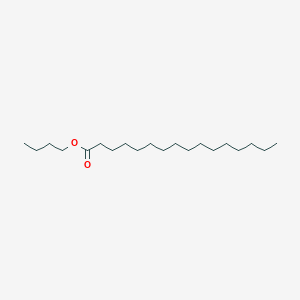
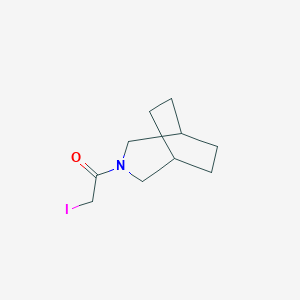

![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
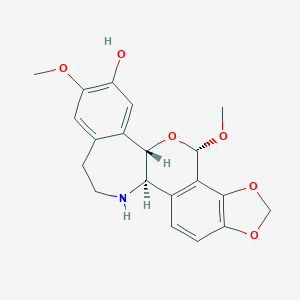
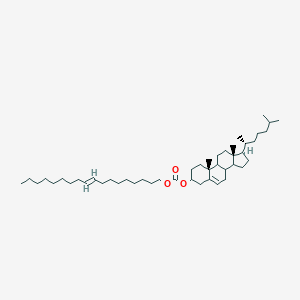
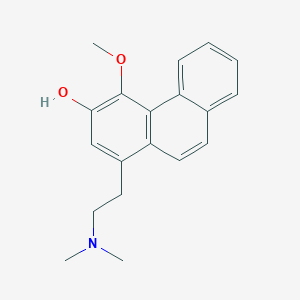
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)



